2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3-methoxyphe nyl)acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved by reacting aminoguanidine hydrochloride with succinic anhydride under microwave irradiation . The resulting triazole intermediate is then further functionalized by introducing the phenyl and acetamide groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure suggests it could interact with biological molecules, making it a candidate for drug development or as a biochemical probe.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, particularly those involving microbial infections or cancer.
Industry: The compound could be used in the development of new polymers or as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-methoxyphenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring and phenyl groups could facilitate binding to specific molecular targets, while the acetamide moiety might enhance solubility or stability.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: This compound shares the triazole ring structure and has similar reactivity but lacks the phenyl and acetamide groups.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but with different substituents, leading to different chemical and biological properties.
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-ethoxyphenyl)acetamide: A closely related compound with an ethoxy group instead of a methoxy group, which can affect its reactivity and applications.
Uniqueness
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the triazole ring and the phenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N5O3S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O3S/c1-13(2)28-17-9-4-6-14(10-17)19-23-24-20(25(19)21)29-12-18(26)22-15-7-5-8-16(11-15)27-3/h4-11,13H,12,21H2,1-3H3,(H,22,26) |
InChI Key |
BKHRGLKQNYRPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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